molecular formula C22H26N2O5 B12220158 1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione

1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione

Cat. No.: B12220158
M. Wt: 398.5 g/mol
InChI Key: UBRZZVLLFUBIET-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the Pyrrolidine-2,5-dione Moiety: This involves the cyclization of appropriate amino acids or their derivatives.

    Coupling Reactions: The benzodioxole and pyrrolidine-2,5-dione moieties are coupled using suitable reagents and catalysts.

    Introduction of the Morpholine Ring: This step involves the reaction of the intermediate with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its effects on cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(piperidin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(pyrrolidin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione imparts unique chemical and biological properties, potentially enhancing its interaction with specific molecular targets and improving its pharmacokinetic profile.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H26N2O5/c25-21-12-17(16-3-1-2-4-18(16)23-7-9-27-10-8-23)22(26)24(21)13-15-5-6-19-20(11-15)29-14-28-19/h4-6,11,16-17H,1-3,7-10,12-14H2

InChI Key

UBRZZVLLFUBIET-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)C2CC(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4)N5CCOCC5

Origin of Product

United States

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